N-(3-bromo-4-methylphenyl)thian-3-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-4-5-10(7-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
DPRVMZYFZVQXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCSC2)Br |
Origin of Product |
United States |
Contextualization of the Thian 3 Amine Scaffold in Chemical Biology
The thian-3-amine (B2788540) core of the molecule is a derivative of tetrahydrothiopyran, a sulfur-containing six-membered heterocycle. Such scaffolds are of significant interest in medicinal chemistry due to their unique physicochemical properties and diverse biological activities. rsc.org
The replacement of a methylene (B1212753) group in a cyclohexane (B81311) ring with a sulfur atom, as in the thian scaffold, alters the ring's conformation, polarity, and ability to engage in hydrogen bonding. These modifications can profoundly influence a molecule's interaction with biological targets. Thian and its derivatives, broadly known as thiopyrans, have been investigated for a wide spectrum of therapeutic applications. rsc.org Research has shown that compounds incorporating the thiopyran nucleus exhibit potential antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties. rsc.org
The amine functional group on the thian ring, creating a thian-amine, provides a critical point for further chemical modification and for establishing interactions with biological macromolecules. Tetrahydro-2H-thiopyran-4-amine, an isomer of the core scaffold , is recognized as a useful building block in the synthesis of more complex molecules for medicinal chemistry research. cymitquimica.com The presence of the amine group allows for the formation of various bonds, enabling the construction of large and diverse chemical libraries for screening.
Significance of N Aryl Amines in Pharmaceutical Research
The N-aryl amine linkage, which connects the thian ring to the phenyl group, is one of the most fundamental structural motifs in medicinal chemistry. wjpmr.comresearchgate.net Amines, in general, are a cornerstone of modern medicine, with more than 40% of all drugs and drug candidates containing an amine functional group. news-medical.net
N-aryl amines, specifically, are subunits in a vast array of biologically active and medicinally significant molecules. wjpmr.com Their prevalence is due to the aniline-like structure which can serve as a versatile scaffold and participate in key binding interactions with enzymes and receptors. The nitrogen atom can act as a hydrogen bond acceptor, while the aryl ring can engage in pi-stacking and hydrophobic interactions.
The synthesis of N-aryl amines is a well-developed area of organic chemistry, with powerful methods like the Buchwald-Hartwig amination enabling the efficient construction of these C-N bonds. wjpmr.com This accessibility allows medicinal chemists to readily synthesize a wide variety of analogues for structure-activity relationship (SAR) studies. Numerous successful drugs contain the N-aryl amine moiety, including antihistamines like diphenhydramine (B27) and antidepressants such as fluoxetine. numberanalytics.com
Table 1: Examples of Drug Classes Containing the N-Aryl Amine Moiety
| Drug Class | Example(s) | Therapeutic Use |
|---|---|---|
| Antihistamines | Diphenhydramine | Allergy Treatment |
| Antidepressants | Fluoxetine | Depression Treatment |
| Antibiotics | --- | Bacterial Infections |
| Opioid Analgesics | --- | Pain Management |
| HIV Treatments | --- | Antiviral Therapy |
This table provides illustrative examples of therapeutic areas where N-aryl amines are prevalent. news-medical.net
Overview of the 3 Bromo 4 Methylphenyl Moiety in Bioactive Compounds
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of this compound identifies the C-N bond between the aniline (B41778) nitrogen and the C3 position of the thian ring as the primary disconnection point. This bond can be formed through two principal synthetic strategies:
Reductive Amination: This approach involves disconnecting the C-N bond to reveal thian-3-one and 3-bromo-4-methylaniline (B27599) as the key synthons. The forward reaction entails the condensation of the ketone and the amine to form an intermediate imine or enamine, which is then reduced in situ to yield the target secondary amine.
Nucleophilic Substitution: This alternative disconnection suggests a reaction between a nucleophilic thian-3-amine (B2788540) and an electrophilic 3-bromo-4-methylphenyl moiety. The aryl component would require an appropriate leaving group, such as a halide, setting the stage for either a classical nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
This analysis establishes the foundation for the synthetic methodologies discussed in the subsequent sections, focusing on the practical implementation of these bond-forming strategies and the preparation of the necessary building blocks.
Classical and Modern Approaches for the Formation of N-Aryl-Thian-3-amine Linkages
The creation of the N-aryl bond is the cornerstone of the synthesis. Both well-established and contemporary methods can be employed to achieve this transformation efficiently.
Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds. libretexts.org In the context of this compound synthesis, this process involves the reaction of thian-3-one with 3-bromo-4-methylaniline. The reaction typically proceeds in two steps: the initial formation of an iminium ion intermediate, followed by its reduction. libretexts.org
A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice, known for its ability to selectively reduce imines in the presence of less reactive ketones. masterorganicchemistry.com A more contemporary and often preferred reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic and highly effective for a broad range of substrates. masterorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, although they may require careful pH control to favor imine reduction over ketone reduction. masterorganicchemistry.com The choice of solvent and the use of Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can also enhance the reaction rate and yield. masterorganicchemistry.comresearchgate.net
| Reducing Agent | Abbreviation | Key Features | Typical Conditions |
|---|---|---|---|
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild, selective for imines/iminium ions, non-toxic byproducts. masterorganicchemistry.com | Acidic or neutral media (e.g., DCE, THF, AcOH). |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines, stable in weakly acidic conditions. masterorganicchemistry.com | Acidic pH (3-6) to promote imine formation. |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available; can reduce the starting ketone. masterorganicchemistry.com | Requires pH control; often performed in alcoholic solvents. |
| Catalytic Hydrogenation | H₂/Catalyst | "Green" method, high atom economy. | Requires specialized equipment (hydrogenator); catalysts include Pd/C, PtO₂, Raney Ni. libretexts.org |
An alternative to reductive amination is the direct coupling of thian-3-amine with an aryl electrophile. This approach relies on the nucleophilicity of the amine's lone pair of electrons. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., a halogen). clockss.org The 3-bromo-4-methylphenyl ring is not sufficiently electron-deficient to readily undergo classical SNAr with an amine nucleophile.
Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, as a highly effective method for forming C-N bonds. This reaction would involve coupling thian-3-amine with a suitable aryl halide, such as 1,3-dibromo-4-methyltoluene or 2-bromo-4-chloro-1-methylbenzene. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). This method is known for its broad substrate scope and functional group tolerance, making it a powerful tool for constructing the target molecule.
Synthesis of the (3-Bromo-4-methylphenyl)amine Building Block
3-Bromo-4-methylaniline, also known as 3-bromo-p-toluidine, is a key building block used in the synthesis of various pharmaceuticals and agrochemicals. guidechem.comechemi.com Several synthetic strategies exist for its preparation.
One common method involves the direct electrophilic bromination of 4-methylaniline (p-toluidine). Due to the strong activating and ortho-, para-directing nature of the amino group, direct bromination can lead to multiple products. Therefore, the amino group is often first protected as an acetanilide. The resulting N-(4-methylphenyl)acetamide is then brominated, and the acetyl group is subsequently removed by hydrolysis to yield the desired 3-bromo-4-methylaniline.
An alternative industrial method involves a two-step process starting from 4-nitrotoluene (B166481). google.com First, 4-nitrotoluene is brominated in the presence of iron as a catalyst to produce 2-bromo-4-nitrotoluene. google.com The nitro group in this intermediate is then reduced to an amino group. This reduction can be achieved using various methods, including catalytic hydrogenation or reaction with metals like iron or tin in an acidic medium. libretexts.orggoogle.com This route offers good regioselectivity for the bromination step. google.com
| Starting Material | Key Steps | Reagents | Advantages/Disadvantages |
|---|---|---|---|
| 4-Methylaniline (p-Toluidine) | 1. Acetylation 2. Bromination 3. Hydrolysis | 1. Acetic anhydride (B1165640) 2. Br₂ in AcOH 3. HCl or NaOH | Good control of regioselectivity; requires protection/deprotection steps. |
| 4-Nitrotoluene | 1. Bromination 2. Nitro group reduction | 1. Br₂, Fe catalyst 2. Fe/HCl, SnCl₂, or H₂/Pd-C | Avoids protection steps; bromination is regioselective. google.com |
The 3-bromo-4-methylphenyl group contains two functional handles—the bromine atom and the methyl group—that allow for further chemical modification. The bromine atom is particularly versatile for derivatization via cross-coupling reactions. For instance, it can readily participate in Suzuki couplings with boronic acids or Heck couplings with alkenes, enabling the introduction of new carbon-carbon bonds. mdpi.com This is a common strategy to build molecular complexity.
The amine group itself can be derivatized, for example, through acylation to form amides, such as N-(3-bromo-4-methylphenyl)acetamide. nih.gov While this modification involves the nitrogen atom that is part of the final N-aryl-thian-3-amine linkage, such derivatizations are often performed on the aniline precursor before the main coupling reaction. Additionally, the methyl group can potentially be functionalized through free-radical halogenation or oxidation to an aldehyde or carboxylic acid, although these transformations might require harsh conditions that could affect other parts of the molecule.
Compound Index
| Compound Name |
|---|
| This compound |
| Thian-3-one |
| 3-Bromo-4-methylaniline (3-Bromo-p-toluidine) |
| Thian-3-amine |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Sodium borohydride |
| Titanium(IV) isopropoxide |
| 4-Methylaniline (p-Toluidine) |
| N-(4-methylphenyl)acetamide |
| 4-Nitrotoluene |
| 2-Bromo-4-nitrotoluene |
| N-(3-bromo-4-methylphenyl)acetamide |
Transition-Metal Catalyzed Cross-Coupling Reactions in Related N-Aryl Amine Synthesis
The formation of the N-aryl amine linkage is a cornerstone of many synthetic organic chemistry endeavors. Transition-metal catalyzed cross-coupling reactions have become indispensable for this purpose, offering significant advantages over classical methods in terms of efficiency, functional group tolerance, and substrate scope. wikipedia.org Two of the most prominent methods applicable to the synthesis of N-aryl amines are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds via the coupling of amines with aryl halides. wikipedia.orglibretexts.org The reaction's utility stems from its ability to overcome the limitations of traditional methods for synthesizing aromatic C-N bonds, which often suffer from limited substrate scope and harsh reaction conditions. wikipedia.org The Buchwald-Hartwig amination has seen continuous development, with several generations of catalyst systems being introduced to handle a wider variety of coupling partners under milder conditions. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of phosphine ligands is critical to the success of the reaction, with bulky, electron-rich ligands often enhancing catalytic activity. youtube.com
| Catalyst System Component | Function | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Phosphine Ligand | Stabilizes the palladium center, influences reactivity and selectivity | XPhos, SPhos, BrettPhos, BINAP, DPPF wikipedia.orgyoutube.com |
| Base | Deprotonates the amine, facilitates reductive elimination | NaOtBu, K₂CO₃, Cs₂CO₃ libretexts.org |
| Solvent | Provides the reaction medium | Toluene, Dioxane, THF libretexts.org |
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that converts aryl halides to aryl amines, ethers, and thioethers. wikipedia.org While historically requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern variations have significantly improved the reaction's practicality. wikipedia.orgnih.gov The introduction of soluble copper catalysts supported by ligands like diamines and acetylacetonates (B15086760) has allowed for milder reaction conditions. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Though often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann condensation can be a valuable alternative, particularly in specific synthetic contexts. wikipedia.orgnih.gov Recent advancements have even demonstrated ligand-free Ullmann-type C-N bond coupling in environmentally benign deep eutectic solvents. nih.govresearchgate.netfrontiersin.org
Microwave-Assisted Synthesis Techniques for Thian-3-amine Scaffolds
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering advantages such as reduced reaction times, increased yields, and often, improved product purity. nih.govmdpi.comnih.gov These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. mdpi.com The application of microwave technology is particularly relevant for the synthesis of heterocyclic scaffolds like thian-3-amine.
The synthesis of cyclic amines can be achieved through various routes, including the cyclization of amino alcohols or the reaction of dihalides with primary amines. nih.govorganic-chemistry.org Microwave irradiation can significantly enhance the efficiency of these transformations. For instance, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been reported to occur under microwave irradiation in an aqueous medium. organic-chemistry.org Similarly, microwave heating has been successfully employed in the iridium-catalyzed alkylation of amines with alcohols to form cyclic amines, a process recognized for its atom-economy and solvent-free conditions. nih.gov
The table below summarizes the advantages of microwave-assisted synthesis in the context of preparing cyclic amine scaffolds.
| Feature | Conventional Heating | Microwave-Assisted Heating |
| Heating Mechanism | Conduction and convection, often leading to uneven temperature distribution. | Direct dielectric heating, resulting in rapid and uniform heating of the bulk reaction mixture. |
| Reaction Time | Typically hours to days. | Often reduced to minutes. nih.gov |
| Yields | Variable, can be lower due to side reactions from prolonged heating. | Generally higher due to shorter reaction times and reduced side product formation. mdpi.com |
| Energy Efficiency | Lower, as the entire apparatus needs to be heated. | Higher, as energy is directly transferred to the reactants and solvent. |
| Process Control | More challenging to control temperature precisely. | Precise temperature and pressure control is possible with modern microwave reactors. |
While specific literature on the microwave-assisted synthesis of thian-3-amine is not abundant, the principles demonstrated in the synthesis of other cyclic amines and sulfur-containing heterocycles are directly applicable. nih.govrsc.org For example, microwave irradiation has been used for the rapid synthesis of 3-aminobenzo[b]thiophenes. rsc.orgrsc.org
Stereoselective Synthesis of Thian-3-amine Derivatives
The introduction of chirality into drug molecules is a critical aspect of modern pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. whiterose.ac.uk Therefore, the stereoselective synthesis of thian-3-amine derivatives is of significant interest. There are several established strategies for obtaining enantiomerically pure amines, which can be broadly categorized into asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to directly produce a single enantiomer of the desired product. This can be achieved through several methods:
Use of Chiral Catalysts: A small amount of a chiral catalyst can direct the reaction to favor the formation of one enantiomer over the other. whiterose.ac.uk Asymmetric hydrogenation or transfer hydrogenation of a suitable precursor, such as an imine or enamine, is a common strategy. nih.govrsc.org
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. whiterose.ac.uk After the desired stereocenter is set, the auxiliary is removed.
Substrate-Controlled Synthesis: If a chiral center is already present in the starting material, it can influence the stereochemistry of a newly formed chiral center.
Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:
Diastereomeric Salt Formation: The racemic amine is reacted with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer is then recovered by removing the resolving agent.
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. google.comresearchgate.net This highly selective method can provide access to enantiomerically pure amines.
Chiral Chromatography: A racemic mixture can be separated by passing it through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to their separation.
In the context of thian-3-amine derivatives, a potential strategy for stereoselective synthesis could involve the asymmetric reduction of a thian-3-one precursor to form a chiral thian-3-ol, which can then be converted to the amine with retention or inversion of configuration. Alternatively, a resolution-racemization-recycle process could be employed to maximize the yield of the desired enantiomer. whiterose.ac.uk
| Strategy | Description | Key Features |
| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific enantiomer. | High atom economy; small amount of catalyst can produce a large amount of product. |
| Chiral Auxiliaries | A temporary chiral group guides the stereochemical outcome of a reaction. | Stoichiometric use of the auxiliary is required; additional steps for attachment and removal. whiterose.ac.uk |
| Diastereomeric Resolution | Separation of enantiomers via the formation and crystallization of diastereomeric salts. | A well-established and often scalable technique; limited to a theoretical maximum yield of 50% for the desired enantiomer without a recycling process. wikipedia.org |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemate. | High enantioselectivity; reactions are often performed under mild conditions. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and probing the conformational dynamics of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the chemical environment of atoms, the nature of functional groups, and the vibrational modes within the molecule.
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR would provide distinct signals corresponding to each unique hydrogen and carbon atom in the structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-bromo-4-methylphenyl group. Based on data for the analogous compound 3-bromo-4-methylaniline, the aromatic protons would appear as multiplets in the aromatic region of the spectrum. chemicalbook.com The methyl group protons would likely appear as a singlet, while the protons on the thian ring would exhibit complex splitting patterns due to their diastereotopic nature in the chair conformation, providing insight into the ring's geometry. The N-H proton would appear as a broad singlet, the chemical shift of which could be influenced by solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom. The chemical shifts of the aromatic carbons would be influenced by the bromo and methyl substituents. The aliphatic carbons of the thian ring would appear in the upfield region of the spectrum, and their specific shifts would help confirm the ring's conformation.
Expected NMR Data for this compound Moiety | Moiety | Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | | :--- | :--- | :--- | :--- | | 3-bromo-4-methylphenyl | Aromatic-H | 6.5 - 7.5 | - | | | Aromatic-C | 110 - 140 | | | Methyl-H | ~2.3 | - | | | Methyl-C | ~20 | | Thian-3-amine | N-H | Variable (broad) | - | | | C3-H (methine) | Upfield region | ~50-60 | | | Thian Ring CH₂ | Upfield region | ~25-40 |
Note: Expected values are estimates based on analogous structures and general principles of NMR spectroscopy.
Dynamic NMR studies at variable temperatures could also be employed to investigate conformational exchange processes, such as the ring inversion of the thian moiety and rotation around the C-N bond. researchgate.net
Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The position of this peak can indicate the extent of hydrogen bonding. spectroscopyonline.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the thian ring and methyl group would appear just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. Vibrations corresponding to the C-S bond of the thian ring are typically weaker and appear in the fingerprint region (600-800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. researchgate.net The aromatic ring breathing modes would be expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-S-C bonds in the thian ring would also be more readily observable.
Characteristic Vibrational Frequencies
| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Secondary Amine | N-H | Stretch | 3300 - 3500 |
| N-H | Bend | 1550 - 1650 | |
| Aromatic Ring | C-H | Stretch | 3000 - 3100 |
| C=C | Stretch | 1400 - 1600 | |
| Aliphatic Groups | C-H | Stretch | 2850 - 2960 |
| Aryl Amine | C-N | Stretch | 1250 - 1350 |
X-ray Crystallography for Solid-State Structure Determination of Analogues
While the specific crystal structure of this compound is not publicly available, analysis of closely related N-aryl amines and substituted thian derivatives provides significant insight into its likely solid-state conformation and packing. researchgate.netnih.gov X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystal lattice. mdpi.com
Non-covalent interactions are the primary forces governing the supramolecular assembly in the solid state.
Hydrogen Bonding: The most significant directional interaction in the crystal lattice of this compound would be the hydrogen bond between the amine (N-H) donor and a suitable acceptor on an adjacent molecule. chemguide.co.uk The acceptor could be the nitrogen atom of another amine or potentially the sulfur atom of the thian ring, though N-H···N or N-H···S hydrogen bonds are common. nih.govsemanticscholar.org These interactions typically lead to the formation of chains, dimers, or more complex networks that form the backbone of the crystal structure. dntb.gov.ua
Other Interactions: Besides classical hydrogen bonding, other weak interactions play a crucial role.
π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
C-H···π Interactions: Hydrogen atoms from the thian ring or methyl group can interact with the electron-rich face of the aromatic ring of a neighboring molecule.
Halogen Bonding: The bromine atom on the phenyl ring can act as an electrophilic region (a σ-hole) and interact with a nucleophilic atom (like nitrogen or sulfur) on another molecule, further stabilizing the crystal packing.
These varied non-covalent interactions collectively determine the final crystal structure, influencing properties like melting point and solubility. acs.org
Conformational Preferences and Stereochemical Considerations of the Thian-3-amine Ring
The six-membered thian (tetrahydrothiopyran) ring is not planar and, similar to cyclohexane (B81311), preferentially adopts a low-energy chair conformation to minimize angular and torsional strain.
The amine substituent at the C3 position can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with the other axial hydrogens on the ring. Therefore, the most stable conformer of this compound is expected to have the N-aryl amine group in an equatorial orientation.
The nitrogen atom of the amine is a stereogenic center, as it is bonded to three different groups (the thian ring, the aryl ring, and a hydrogen atom) and has a lone pair of electrons. libretexts.org However, acyclic amines typically undergo rapid pyramidal inversion at room temperature, where the nitrogen atom passes through a planar transition state, leading to a rapid interconversion between the two enantiomeric forms. nih.govyoutube.com This inversion is usually too fast to allow for the separation of enantiomers unless the nitrogen is part of a strained ring system or bears particularly bulky substituents that hinder the inversion process. libretexts.org
Intermolecular Interactions in Solution and Biological Environments
The behavior of this compound in solution and its interactions within biological systems are dictated by the nature and arrangement of its functional groups. While specific experimental studies on this particular compound are not extensively documented in publicly available literature, a detailed theoretical analysis of its constituent parts allows for a predictive understanding of its intermolecular interaction profile. The key functional groups that govern its binding capabilities are the bromo-substituted methylphenyl ring, the secondary amine, and the thiane (B73995) ring.
Role of Specific Functional Groups in Ligand-Target Recognition and Binding
The recognition of this compound by a biological target and the subsequent binding affinity are a direct consequence of the concerted intermolecular forces established by its distinct chemical features. A breakdown of the potential contributions of each functional group provides insight into its pharmacological potential.
The 3-bromo-4-methylphenyl group is a critical component for establishing various non-covalent interactions. The phenyl ring itself can participate in several key interactions:
π-π Stacking: The electron-rich aromatic ring can stack with other aromatic residues, such as phenylalanine, tyrosine, or tryptophan, found in the active sites of proteins. This interaction is crucial for the proper orientation and stabilization of the ligand within the binding pocket.
Halogen Bonding: The bromine atom, being an electrophilic halogen, has the potential to form halogen bonds with electron-rich atoms like oxygen or nitrogen present in the backbone or side chains of amino acids. This type of directional interaction can significantly enhance binding affinity and selectivity.
The secondary amine (NH group) acts as a crucial hydrogen bond donor. This functionality is pivotal for forming strong, directional hydrogen bonds with suitable acceptor atoms (typically oxygen or nitrogen) in the amino acid residues of a target protein, such as aspartate, glutamate, or the carbonyl oxygen of the peptide backbone. The ability to form a hydrogen bond is a key determinant of binding specificity and is often a primary anchor point for the ligand.
The thiane ring , a saturated heterocycle containing a sulfur atom, influences the molecule's conformational flexibility and can also participate in specific interactions.
Sulfur-Aromatic Interactions: The sulfur atom, with its lone pairs of electrons, can participate in non-conventional interactions with aromatic rings, further stabilizing the bound conformation.
Conformational Restraint: The cyclic nature of the thiane ring restricts the conformational freedom of the molecule compared to an analogous acyclic structure. This pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity.
The interplay of these functional groups and the types of interactions they can form are summarized in the table below.
| Functional Group | Potential Intermolecular Interactions | Interacting Partner in Biological Targets |
| 3-bromo-4-methylphenyl | π-π Stacking, Hydrophobic Interactions, Halogen Bonding, Van der Waals Forces | Aromatic amino acids (Phe, Tyr, Trp), Hydrophobic residues (Leu, Ile, Val), Electron-rich atoms (O, N) |
| Secondary Amine (NH) | Hydrogen Bond Donor | Hydrogen bond acceptors (e.g., Asp, Glu, backbone C=O) |
| Thiane Ring | Hydrophobic Interactions, Van der Waals Forces, Sulfur-Aromatic Interactions | Hydrophobic residues, Aromatic amino acids |
Computational Chemistry and Theoretical Investigations of N 3 Bromo 4 Methylphenyl Thian 3 Amine
Density Functional Theory (DFT) Calculations
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))
No published data on the HOMO-LUMO energy gap or the Molecular Electrostatic Potential map for N-(3-bromo-4-methylphenyl)thian-3-amine is available.
Vibrational Frequency Analysis and Spectroscopic Prediction
There are no available theoretical vibrational frequency analyses or predicted spectroscopic data for this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Dynamics
A search for molecular dynamics simulation studies on this compound yielded no results, leaving its conformational flexibility and dynamic behavior unexplored in the scientific literature.
Molecular Docking and Virtual Screening Approaches
Prediction of Binding Modes and Affinities
No molecular docking studies have been published that predict the binding modes or affinities of this compound with any biological target.
Structure-Based Drug Design Principles
Without docking studies or identified biological targets, the application of structure-based drug design principles for this specific compound cannot be discussed.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR studies have been published for this compound. Such a study would involve the statistical analysis of a series of related compounds to develop a mathematical model that correlates their chemical structures with their biological activities. This would require a dataset of analogues of this compound and their corresponding measured biological activities, which is not currently available in the literature.
Pharmacophore Modeling and Ligand-Based Design
Similarly, there are no published pharmacophore models for this compound. The development of a pharmacophore model would necessitate a set of known active molecules that bind to a specific biological target. From these, the essential three-dimensional arrangement of chemical features required for biological activity could be determined. This information would be crucial for designing new, potentially more potent, molecules based on the structure of this compound.
Structure Activity Relationship Sar Studies of N 3 Bromo 4 Methylphenyl Thian 3 Amine Derivatives
Systematic Modification of the (3-Bromo-4-methylphenyl) Moiety
The substituted phenyl ring is a key feature of N-(3-bromo-4-methylphenyl)thian-3-amine, and alterations to its substitution pattern can significantly modulate its interaction with biological targets. The electronic and steric properties of the substituents, as well as their relative positions on the aromatic ring, play a pivotal role in defining the pharmacological profile of the molecule.
In related series of compounds, such as N-(bromomethylphenyl)pyrazine-2-carboxamides, the specific arrangement of substituents on the phenyl ring is crucial for their observed biological effects. For instance, the 4-bromo-3-methylphenyl isomer may present a different steric and electronic profile compared to the 3-bromo-4-methylphenyl isomer, leading to altered interactions with receptor binding pockets. While direct comparative studies on this compound are not extensively documented, research on other scaffolds suggests that such positional changes can lead to significant differences in potency and selectivity. For example, in a series of anti-inflammatory N-arylanthranilic acids, the placement of substituents on the N-aryl ring was a key determinant of activity. nih.gov
The following table illustrates the potential impact of positional isomerism on the biological activity of a hypothetical series of N-(bromomethylphenyl)thian-3-amine derivatives, based on general SAR principles.
| Compound | Substitution Pattern | Hypothetical Relative Activity | Rationale |
|---|---|---|---|
| Derivative A | 3-bromo-4-methylphenyl | Baseline | Reference compound for comparison. |
| Derivative B | 4-bromo-3-methylphenyl | Potentially Altered | Change in steric hindrance and electronic distribution around the amine linkage may affect receptor binding. |
| Derivative C | 2-bromo-4-methylphenyl | Likely Decreased | Ortho-substitution often introduces significant steric clash, potentially hindering optimal binding orientation. |
The nature and position of halogen substituents on the phenyl ring are critical determinants of a compound's biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact its pharmacokinetic and pharmacodynamic properties.
The table below provides a hypothetical analysis of the effect of different halogenation patterns on the activity of this compound derivatives.
| Compound | Halogenation Pattern | Hypothetical Relative Activity | Rationale |
|---|---|---|---|
| Derivative D | 3-chloro-4-methylphenyl | Potentially Similar or Slightly Reduced | Chlorine is smaller and less polarizable than bromine, which may slightly alter binding interactions. |
| Derivative E | 3-fluoro-4-methylphenyl | Potentially Different | Fluorine's high electronegativity and ability to form strong hydrogen bonds could lead to a different binding mode or altered metabolic stability. |
| Derivative F | 3,5-dibromo-4-methylphenyl | Potentially Increased or Decreased | Additional halogen may enhance binding through increased lipophilicity or halogen bonding, but could also introduce steric hindrance. |
Alkyl groups, such as the methyl group in this compound, can influence biological activity through steric and electronic effects. The size, position, and nature of the alkyl substituent can affect the molecule's conformation and its fit within a receptor's binding site.
Varying the alkyl substituent can provide insights into the steric tolerance of the binding pocket. For example, replacing the methyl group with a larger alkyl group, such as an ethyl or isopropyl group, may either enhance or diminish activity depending on the available space. Electronically, alkyl groups are generally considered to be weakly electron-donating, which can subtly influence the properties of the aromatic ring and the adjacent amine. In a study of certain alkyl amine substituted derivatives, the length of the alkyl chain was found to significantly influence the anti-proliferative activity. nih.gov
The following table illustrates the potential consequences of modifying the alkyl substituent on the phenyl ring.
| Compound | Alkyl Substituent | Hypothetical Relative Activity | Rationale |
|---|---|---|---|
| Derivative G | 4-ethylphenyl | Potentially Similar or Decreased | Increased steric bulk may be detrimental to binding, depending on the size of the receptor pocket. |
| Derivative H | 4-(trifluoromethyl)phenyl | Potentially Altered | The strongly electron-withdrawing nature of the trifluoromethyl group would significantly alter the electronic properties of the phenyl ring. |
| Derivative I | Unsubstituted phenyl | Likely Decreased | Removal of the methyl group may result in the loss of favorable van der Waals interactions within the binding site. |
Modifications to the Thian-3-amine (B2788540) Ring System
The thian-3-amine ring is a crucial component of the scaffold, providing a three-dimensional structure that orients the N-phenyl group for interaction with its biological target. Modifications to this heterocyclic system, including changes in ring size, the identity of the heteroatom, and the stereochemistry at the C-3 position, can have a significant impact on the compound's activity.
Bioisosteric replacement of the thian ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore the importance of the ring's size, conformation, and the nature of the heteroatom. Replacing the sulfur atom with an oxygen atom to form an oxan ring, or reducing the ring size to a tetrahydrothiophene (B86538) ring, can lead to substantial changes in the molecule's physicochemical properties and biological activity.
The thian ring (a six-membered heterocycle containing sulfur) has a different conformational profile and electronic properties compared to the corresponding oxan (oxygen-containing) or tetrahydrothiophene (five-membered sulfur-containing) rings. The sulfur atom in the thian ring is larger and less electronegative than the oxygen atom in the oxan ring, which can affect bond angles, ring pucker, and the ability to form hydrogen bonds. Thiophene, the aromatic counterpart to tetrahydrothiophene, is often considered a bioisosteric replacement for a phenyl ring, highlighting the unique properties of sulfur-containing heterocycles. nih.gov
The following table provides a hypothetical comparison of the effects of these ring modifications.
| Compound | Heterocyclic Ring | Hypothetical Relative Activity | Rationale |
|---|---|---|---|
| Derivative J | Oxan-3-amine | Potentially Altered | The change from sulfur to oxygen alters the ring's electronics, hydrogen bonding capacity, and conformational preferences, which could impact receptor binding. |
| Derivative K | Tetrahydrothiophen-3-amine | Potentially Altered | The five-membered ring has a different, more planar conformation than the six-membered thian ring, which would significantly change the orientation of the N-phenyl group. |
| Derivative L | Piperidin-3-amine | Potentially Different | Replacing sulfur with a nitrogen atom would introduce a basic center and alter the hydrogen bonding capabilities of the ring. |
The C-3 position of the thian ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The three-dimensional arrangement of the amino group at this position is often critical for biological activity, as receptors and enzymes are chiral environments. It is common for one enantiomer to exhibit significantly higher potency than the other, a phenomenon known as stereoselectivity.
The differential activity of enantiomers arises from their distinct interactions with the chiral binding site of a biological target. One enantiomer may be able to form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) that are not possible for the other. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in SAR studies to identify the eutomer (the more active enantiomer). Studies on other chiral molecules have consistently shown that stereochemistry plays a pivotal role in their biological activity. nih.govnih.gov
The table below illustrates the potential importance of stereochemistry at the C-3 position.
| Compound | Stereochemistry at C-3 | Hypothetical Relative Activity | Rationale |
|---|---|---|---|
| (R)-N-(3-bromo-4-methylphenyl)thian-3-amine | R | Potentially Higher | The R-enantiomer may have the correct spatial orientation of the N-phenyl group for optimal binding to the target. |
| (S)-N-(3-bromo-4-methylphenyl)thian-3-amine | S | Potentially Lower | The S-enantiomer may experience steric clashes or be unable to form key interactions within the chiral binding site. |
| Racemic Mixture | R/S | Intermediate | The activity of the racemic mixture would be an average of the activities of the two enantiomers. |
Substitution Patterns on the Thian Ring
There is currently no available research data detailing the systematic substitution on the thian ring of this compound and its impact on biological activity. Such studies would typically involve the introduction of various substituents at different positions of the thian ring to probe the effects on potency, selectivity, and pharmacokinetic properties. The exploration of how alkyl, aryl, or functional group substitutions on the saturated heterocyclic ring influence target binding is a critical aspect of SAR that remains to be investigated for this class of compounds.
Linker Modifications and Bioisosteric Replacements of the Secondary Amine Functionality
Information regarding modifications to the secondary amine linker or its bioisosteric replacement in this compound is not present in the public domain. Research in this area would generally focus on altering the linker length, rigidity, or replacing the secondary amine with other functional groups (e.g., amides, esters, or small heterocyclic rings) to modulate the compound's properties. The goal of such modifications is often to improve metabolic stability, alter hydrogen bonding capacity, or optimize the spatial orientation of the phenyl and thian rings. Without experimental data, any discussion on the outcomes of such modifications would be purely speculative.
Comparative SAR Analysis with Related Aralkylamine Scaffolds
Due to the absence of specific research on this compound, no data tables can be generated.
Biological Activity and Mechanistic Insights in Vitro Studies
In Vitro Biological Activity Profiling
There is a notable absence of published data on the in vitro biological activity of N-(3-bromo-4-methylphenyl)thian-3-amine. Comprehensive profiling, which is essential for understanding the pharmacological potential of a compound, remains to be reported.
Enzyme Inhibition Studies (e.g., specific kinase targets, hydrolases)
No studies have been published detailing the inhibitory effects of this compound on any specific enzyme targets. Consequently, data regarding its potency (such as IC₅₀ values), selectivity against various enzyme families (e.g., kinases, hydrolases), or its mechanism of inhibition are not available.
Receptor Modulation Assays (e.g., G-Protein Coupled Receptors)
The scientific literature does not currently include any reports on the activity of this compound in receptor modulation assays. There is no available information on its potential to act as an agonist, antagonist, or allosteric modulator for any receptor class, including G-Protein Coupled Receptors (GPCRs).
Cell-Based Assays for Specific Biological Processes (e.g., cell proliferation, signaling pathways)
There is no documented evidence from cell-based assays concerning the effects of this compound on biological processes. Studies investigating its impact on cell proliferation, viability, apoptosis, or its ability to modulate specific cellular signaling pathways have not been reported in the accessible scientific literature.
Mechanistic Investigations of Action
Given the lack of primary biological activity data, no subsequent mechanistic studies have been published for this compound.
Target Engagement Studies
There are no available reports on target engagement studies for this compound. Such studies, which are critical for confirming direct interaction with a biological target in a cellular context, have not been described.
Biochemical Pathway Modulation
Detailed in vitro studies elucidating the specific biochemical pathway modulation by this compound are not extensively available in the current body of scientific literature. The precise molecular targets and the downstream signaling cascades affected by this compound have not yet been fully characterized. Further research is required to identify the explicit biochemical pathways that this compound and its close analogues may influence, which would provide a clearer understanding of its potential biological effects.
Allosteric vs. Orthosteric Binding Mechanisms
The specific binding mechanism of this compound to its potential biological targets has not been definitively established. Generally, ligands can interact with proteins through two primary mechanisms: orthosteric and allosteric binding.
Orthosteric binding occurs when a ligand binds to the primary, active site of a protein, which is the same site where the endogenous substrate or ligand binds. nih.gov This type of interaction often leads to competitive inhibition, where the ligand directly competes with the natural substrate for binding. nih.gov For a drug, this typically results in the direct modulation of the protein's primary function. researchgate.net
Allosteric binding , on the other hand, involves a ligand binding to a site on the protein that is topographically distinct from the active site. nih.gov This binding event induces a conformational change in the protein, which in turn alters the shape of the active site and modulates the protein's activity. researchgate.net Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or silent (having no effect on their own but blocking other allosteric modulators). nih.gov A key advantage of allosteric modulators is their potential for greater subtype selectivity, as allosteric sites are often less conserved across a protein family than the highly conserved orthosteric sites. researchgate.netnih.gov This can lead to drugs with fewer side effects. nih.gov
Without specific experimental data for this compound, it is not possible to determine whether it acts as an orthosteric or allosteric modulator.
Evaluation in Relevant In Vitro Biological Models
While direct in vitro biological data for this compound is limited, studies on structurally related analogues provide insights into its potential biological activities.
Antiproliferative Activity in Cancer Cell Lines (e.g., leukemia, breast cancer)
Several studies have investigated the antiproliferative activity of heterocyclic compounds containing N-aryl and bromo-phenyl moieties in various cancer cell lines. For instance, a series of new imatinib (B729) derivatives were synthesized and tested against lung cancer (A549) and chronic myeloid leukemia (K562) cell lines. mdpi.com The results indicated that compounds with a bromo-substituent on the isatin (B1672199) ring showed significant cytotoxic effects. mdpi.com Specifically, the 5-bromo-3,3-difluorinated derivative displayed an IC50 value of 7.3 μM against A549 cells. mdpi.com
Similarly, coumarin-triazole hybrids have been evaluated for their cytotoxic activity against the MCF7 breast cancer cell line. nih.gov These compounds demonstrated potent antiproliferative effects, with IC50 values ranging from 2.66 to 10.08 μM, which were significantly lower than that of the standard drug cisplatin (B142131) (45.33 μM). nih.gov Another study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates also revealed significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com
The antiproliferative activity of these analogues suggests that the this compound scaffold may also possess potential as an anticancer agent.
Table 1: Antiproliferative Activity of Selected Analogues
| Compound/Analogue Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 5-bromo-3,3-difluorinated imatinib derivative | A549 (Lung Cancer) | 7.3 μM | mdpi.com |
| Coumarin-triazole hybrids | MCF7 (Breast Cancer) | 2.66 - 10.08 μM | nih.gov |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast Cancer) | 0.013 μM (for compound 2) | mdpi.com |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 (Breast Cancer) | 0.056 μM (for compound 2) | mdpi.com |
Antimicrobial or Antifungal Properties of Analogues
The antimicrobial and antifungal potential of heterocyclic compounds containing nitrogen and sulfur atoms is well-documented. A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com One of the derivatives showed strong activity with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com
Furthermore, the synthesis of naphthylamine analogues incorporating a thiazolidinone moiety has yielded compounds with notable antimicrobial properties. researchgate.net These compounds were tested against a panel of bacteria and fungi, with some derivatives exhibiting broad-spectrum activity. researchgate.net For example, certain analogues displayed remarkable antifungal activity when compared to the standard drug amphotericin B. researchgate.net Another study on thiazolidinone derivatives with a nitronaphthylamine substituent showed that these compounds possessed both antibacterial and antifungal properties, with activity in some cases similar to aminopenicillins and fluconazole. nih.gov
The antimicrobial and antifungal activities observed in these structurally related compounds suggest that this compound may also exhibit similar properties.
Table 2: Antimicrobial and Antifungal Activities of Selected Analogues
| Compound/Analogue Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | XDR Salmonella Typhi | 6.25 mg/mL | mdpi.com |
| Naphthylamine analogues with thiazolidinone moiety | Various bacteria and fungi | Broad-spectrum activity | researchgate.net |
| Thiazolidinone derivatives with nitronaphthylamine | S. aureus, B. subtilis | Similar to aminopenicillins | nih.gov |
| Thiazolidinone derivatives with nitronaphthylamine | Various fungi | Similar to fluconazole | nih.gov |
Medicinal Chemistry and Early Stage Drug Discovery Applications
Lead Identification and Optimization Strategies
The journey of a drug from a mere concept to a clinical candidate is underpinned by rigorous lead identification and optimization processes. For N-(3-bromo-4-methylphenyl)thian-3-amine, these strategies are crucial in refining its properties to achieve desired therapeutic effects.
Rational Design and Synthesis of Analogs for Potency and Selectivity
Rational drug design for analogs of this compound involves a hypothesis-driven approach to modify its structure to enhance biological activity. nih.govnih.govnih.gov This process often begins with computational modeling and docking studies to predict how structural changes might affect the molecule's interaction with a specific biological target.
Key modifications to the parent scaffold could include:
Substitution on the Phenyl Ring: Altering the position or nature of the bromo and methyl groups, or introducing new substituents, can significantly impact electronic properties and steric interactions, thereby influencing binding affinity.
The synthesis of these rationally designed analogs often employs multi-step reaction sequences. For instance, the core structure can be assembled via reductive amination or Buchwald-Hartwig amination, coupling the 3-aminothiane moiety with a suitably functionalized bromomethylbenzene derivative. nih.gov
Multi-parameter Optimization in Lead Development
Modern drug discovery necessitates a holistic approach known as multi-parameter optimization (MPO), where several key properties are improved simultaneously. optibrium.com A successful drug candidate must balance potency with favorable absorption, distribution, metabolism, and excretion (ADME) properties, while minimizing toxicity.
Scaffold Evolution and Derivatization for Enhanced Biological Performance
The thian-3-amine (B2788540) core of this compound serves as a foundational scaffold that can be systematically modified. Scaffold evolution aims to explore the chemical space around this core to discover derivatives with superior biological performance. This can involve replacing the thiane (B73995) ring with other heterocycles (bioisosteric replacement) or building upon the existing scaffold with additional functional groups.
Derivatization strategies often focus on creating small, focused libraries of compounds where specific regions of the molecule are varied. For example, a series of analogs could be synthesized with different aryl groups attached to the amine, exploring how changes in electronics and sterics on the phenyl ring affect activity. The insights gained from structure-activity relationship (SAR) studies on these derivatives are then used to guide the design of next-generation compounds with enhanced performance characteristics.
Characterization of Binding Affinity and Specificity Profiles
A critical step in drug discovery is to determine how strongly and selectively a compound binds to its intended biological target. For this compound and its analogs, various biophysical and biochemical assays are employed to characterize their binding profiles.
Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays can provide quantitative data on binding affinity (e.g., Kd, IC50). Specificity is assessed by screening the compound against a panel of related and unrelated targets to ensure that its biological effects are not due to off-target interactions, which could lead to undesirable side effects.
Preclinical Pharmacological Evaluation Methodologies
Once a compound demonstrates promising in vitro activity and binding characteristics, it progresses to preclinical pharmacological evaluation. This stage involves assessing the compound's effects in cellular and animal models of disease. For derivatives of this compound, this could involve cell-based assays to measure downstream signaling effects or efficacy studies in animal models to determine if the compound can produce the desired therapeutic outcome in a living organism. These studies are essential for establishing proof-of-concept and for understanding the compound's pharmacokinetic and pharmacodynamic (PK/PD) relationship.
Therapeutic Potential and Research Avenues Based on Identified Activities
The therapeutic potential of this compound and its derivatives is contingent on their identified biological activities. chemmethod.com The presence of the bromophenyl moiety is common in compounds with a range of activities, including antimicrobial and anticancer properties. mdpi.comontosight.ainih.gov The thiane ring is a sulfur-containing heterocycle that can engage in specific interactions with biological targets.
Future research avenues will likely focus on:
Target Identification: Elucidating the specific molecular targets with which these compounds interact to exert their biological effects.
Mechanism of Action Studies: Investigating the downstream cellular pathways modulated by these compounds.
Exploration of New Therapeutic Areas: Screening these compounds against a broad range of disease targets to uncover new potential applications. For example, heterocyclic compounds are frequently investigated for their roles as enzyme inhibitors or receptor modulators in areas such as oncology, infectious diseases, and neurology. chemmethod.com
The continued exploration of this compound and its analogs holds promise for the discovery of novel therapeutic agents. Through systematic medicinal chemistry efforts, including rational design, multi-parameter optimization, and thorough biological evaluation, the full potential of this chemical scaffold can be realized.
Potential as Modulators of Protein Kinases
An extensive search of scientific databases and literature reveals no published studies investigating the activity of this compound as a modulator of protein kinases. While structurally related compounds containing the bromo-methylphenyl moiety have been explored for kinase inhibitory activity, there is currently no specific data available for this compound itself.
Potential as Enzyme Inhibitors beyond Kinases
There is no available scientific literature or research data detailing the investigation of this compound as an inhibitor of enzymes other than protein kinases. Consequently, its potential in this area of medicinal chemistry remains uncharacterized.
Potential in Anti-infective Research
A thorough review of existing research indicates that this compound has not been evaluated for its potential as an anti-infective agent. There are no published reports on its activity against bacteria, fungi, viruses, or other pathogens.
Exploration as Central Nervous System (CNS) Active Agents (based on aralkylamine classification)
This compound can be classified as an aralkylamine, a structural class of compounds known to interact with various targets within the central nervous system. Aralkylamines can modulate neurotransmitter systems, and their derivatives are investigated for a range of CNS applications. However, there are no specific studies or data available in the scientific literature regarding the exploration of this compound for any CNS-related activity. Its potential in this therapeutic area has not been reported.
Future Perspectives and Emerging Research Directions
Development of Advanced Synthetic Methodologies for Complex Analogues
The future development of N-(3-bromo-4-methylphenyl)thian-3-amine will likely hinge on the creation of more sophisticated and efficient synthetic routes to generate a diverse library of analogues. The synthesis of derivatives of heterocyclic compounds like thiane (B73995) is an active area of chemical research. medwinpublishers.comnih.govresearchgate.net Advanced methodologies could enable the precise modification of the core structure, allowing for a systematic exploration of the structure-activity relationship (SAR).
Future synthetic strategies may include:
Late-stage functionalization: Techniques that allow for the modification of the core scaffold in the final steps of the synthesis are highly valuable. This approach can rapidly generate a wide range of derivatives from a common intermediate, which is crucial for optimizing biological activity.
Asymmetric synthesis: The development of stereoselective methods to control the chirality of the thian-3-amine (B2788540) stereocenter would be essential, as different stereoisomers of a compound often exhibit distinct pharmacological profiles.
Flow chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the production of this compound and its analogues.
The synthesis of complex derivatives will be crucial for fine-tuning the compound's properties and exploring its therapeutic potential. mdpi.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.gov For a compound like this compound, AI and ML can be instrumental in accelerating its development trajectory. These computational tools can be applied in several key areas:
Predictive Modeling: By training ML models on large datasets of known bioactive molecules, it is possible to predict the potential biological targets and activities of novel compounds. nih.govnih.gov For instance, if this compound is hypothesized to be a kinase inhibitor, ML models could predict its binding affinity and selectivity across the human kinome. acs.orgmdpi.com
De Novo Design: Generative AI models can design novel analogues of this compound with optimized properties, such as enhanced potency, reduced off-target effects, or improved pharmacokinetic profiles.
QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can identify the key molecular features that contribute to the biological activity of a series of analogues, guiding the design of more effective compounds. nih.govcas.org
The integration of AI and ML offers a powerful approach to navigate the vast chemical space and prioritize the synthesis of compounds with the highest probability of success. cas.org
Table 1: Illustrative Application of AI/ML in the Design of this compound Analogues
| Computational Approach | Application | Predicted Outcome |
| Kinase Selectivity Prediction | An ML model trained on known kinase inhibitors. | Predicts the selectivity profile of this compound against a panel of kinases. |
| Generative Adversarial Network (GAN) | A generative model to design novel analogues. | Generates new molecular structures based on the this compound scaffold with predicted improved binding affinity. |
| QSAR Modeling | A model built on a library of synthesized analogues. | Identifies key structural modifications that enhance target engagement. |
Phenotypic Screening for Novel Mechanisms of Action
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, as it allows for the identification of compounds that produce a desired biological effect without a preconceived notion of the molecular target. nih.govtechnologynetworks.comtechnologynetworks.comwikipedia.org This approach is particularly valuable for discovering drugs with novel mechanisms of action. nih.govtechnologynetworks.comnih.gov
This compound and its analogues could be screened in a variety of disease-relevant phenotypic assays, such as:
High-content imaging: This technique can be used to assess the effects of the compound on cellular morphology, protein localization, and other cellular phenotypes in a high-throughput manner.
Cell-based disease models: Screening in patient-derived cells or engineered cell lines that mimic a specific disease state can identify compounds that reverse the disease phenotype.
Organoid models: Three-dimensional organoid cultures provide a more physiologically relevant system for testing the efficacy and toxicity of new compounds.
A significant challenge in phenotypic screening is the subsequent identification of the molecular target responsible for the observed effect, a process known as target deconvolution. wikipedia.org Modern chemoproteomic techniques can be employed to address this challenge.
Table 2: Hypothetical Phenotypic Screening Cascade for this compound
| Screening Stage | Assay Type | Desired Phenotypic Outcome |
| Primary Screen | High-content imaging of cancer cells. | Induction of apoptosis or cell cycle arrest. |
| Secondary Screen | 3D spheroid model of a specific cancer type. | Reduction in spheroid size and viability. |
| Target Deconvolution | Affinity-based chemoproteomics. | Identification of the protein target(s) responsible for the anti-cancer activity. |
Development of this compound as a Chemical Probe for Biological Discovery
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway in a cellular or organismal context. tandfonline.comnih.govnih.govpageplace.de The development of this compound into a high-quality chemical probe would require demonstrating its potency, selectivity, and on-target engagement. nih.gov
If a specific biological target for this compound is identified, a chemical probe based on its scaffold could be invaluable for:
Target validation: Confirming that modulation of the identified target leads to a desired therapeutic effect.
Understanding biological pathways: Elucidating the role of the target protein in complex cellular processes. nih.gov
Identifying new therapeutic opportunities: Uncovering novel functions of the target protein that could be exploited for the treatment of other diseases.
The development of a chemical probe often involves the synthesis of a suite of related molecules, including a highly selective active compound and a structurally similar but inactive negative control. mskcc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
